molecular formula C22H34ClN7O7 B12415591 Tetrazine-PEG4-oxyamine hydrochloride

Tetrazine-PEG4-oxyamine hydrochloride

Cat. No.: B12415591
M. Wt: 544.0 g/mol
InChI Key: IERFEROWJLENJV-UHFFFAOYSA-N
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Description

Tetrazine-PEG4-oxyamine (hydrochloride) is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and molecular imaging due to its high reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-oxyamine (hydrochloride) involves the conjugation of a tetrazine moiety with a polyethylene glycol (PEG) chain and an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of Tetrazine-PEG4-oxyamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions: Tetrazine-PEG4-oxyamine (hydrochloride) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically involves the use of trans-cyclooctene-containing molecules as reactants. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Major Products: The major products of these reactions are stable bioconjugates, where the tetrazine group forms a covalent bond with the trans-cyclooctene group. This results in the formation of a stable linkage between the two molecules .

Mechanism of Action

The mechanism of action of Tetrazine-PEG4-oxyamine (hydrochloride) involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing molecules, forming a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging .

Comparison with Similar Compounds

Comparison: Tetrazine-PEG4-oxyamine (hydrochloride) is unique due to its specific combination of a tetrazine group, a PEG chain, and an oxyamine group. This combination provides high reactivity, specificity, and stability, making it highly suitable for bioconjugation and molecular imaging applications. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity .

Properties

Molecular Formula

C22H34ClN7O7

Molecular Weight

544.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C22H33N7O7.ClH/c23-36-16-21(31)24-6-8-33-10-12-35-14-13-34-11-9-32-7-5-20(30)25-15-18-1-3-19(4-2-18)22-28-26-17-27-29-22;/h1-4,17H,5-16,23H2,(H,24,31)(H,25,30);1H

InChI Key

IERFEROWJLENJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)CON)C2=NN=CN=N2.Cl

Origin of Product

United States

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